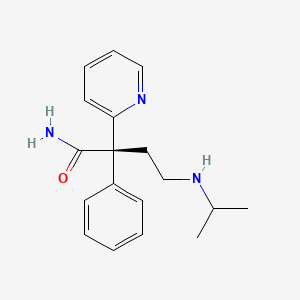
(S)-Monodes(isopropyl)disopyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Monodes(isopropyl)disopyramide is a chiral compound that belongs to the class of antiarrhythmic agents. It is a derivative of disopyramide, which is used to treat certain types of serious irregular heartbeat conditions. The compound is known for its ability to stabilize the cardiac membrane and prevent abnormal electrical activity in the heart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Monodes(isopropyl)disopyramide typically involves the chiral resolution of racemic disopyramide or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution techniques or continuous flow synthesis methods. These methods are designed to maximize yield and purity while minimizing waste and production costs. The use of advanced chromatographic techniques and automated systems is common in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
(S)-Monodes(isopropyl)disopyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Treatment of Ventricular Tachycardia
(S)-Monodes(isopropyl)disopyramide is primarily utilized for treating serious ventricular arrhythmias, including ventricular tachycardia. Its efficacy in stabilizing heart rhythms has been documented extensively, with studies demonstrating its ability to restore normal heart function in patients experiencing these conditions .
Obstructive Hypertrophic Cardiomyopathy
Recent research indicates that this compound plays a crucial role in managing obstructive hypertrophic cardiomyopathy (HCM). It has been shown to significantly reduce left ventricular outflow tract gradients and improve symptoms in patients resistant to beta-blockers . A long-term follow-up study revealed that approximately 70% of patients treated with this compound avoided surgical interventions due to symptom improvement .
Combination Therapy
In clinical practice, this compound is often administered alongside beta-blockers to enhance therapeutic outcomes. The combination has been found to mitigate adverse side effects associated with anticholinergic activity while maintaining antiarrhythmic efficacy . This dual approach is particularly beneficial for patients who do not respond adequately to monotherapy.
Case Study 1: Long-Term Efficacy in HCM
A study involving patients with obstructive HCM treated with this compound reported significant improvements in functional capacity and reduction of left ventricular outflow tract gradients over an average follow-up of 4.4 years. The study highlighted that patients with higher baseline left ventricular end-diastolic volumes were more likely to respond positively to treatment .
Case Study 2: Ventricular Tachycardia Management
In a cohort of patients experiencing recurrent ventricular tachycardia, treatment with this compound resulted in a notable decrease in arrhythmia episodes and improved quality of life measures. The therapy was well tolerated, with minimal side effects reported, underscoring its safety profile compared to other antiarrhythmic agents .
Mechanism of Action
The mechanism of action of (S)-Monodes(isopropyl)disopyramide involves the inhibition of sodium channels in cardiac cells. By blocking these channels, the compound reduces the influx of sodium ions, stabilizing the cardiac membrane and preventing abnormal electrical activity. This action helps to maintain a regular heartbeat and prevent arrhythmias.
Comparison with Similar Compounds
Similar Compounds
Disopyramide: The parent compound, used as an antiarrhythmic agent.
Procainamide: Another antiarrhythmic agent with a similar mechanism of action.
Quinidine: A compound with similar therapeutic effects but different chemical structure.
Uniqueness
(S)-Monodes(isopropyl)disopyramide is unique in its chiral nature, providing specific enantiomeric properties that may offer advantages in terms of efficacy and safety. Its selective action on sodium channels and potential for reduced side effects make it a valuable compound in the field of antiarrhythmic therapy.
Properties
CAS No. |
77494-41-8 |
|---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2S)-2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C18H23N3O/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22)/t18-/m0/s1 |
InChI Key |
UWNSWIXIVDMCHZ-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)NCC[C@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















